Ethyl 2-cyano-3-methylhexanoate
Description
Ethyl 2-cyano-3-methylhexanoate, identified by its CAS number 19823-28-0, is a distinct chemical entity characterized by a hexanoate (B1226103) backbone substituted with a cyano group at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3). nih.gov This arrangement of functional groups on a branched chain makes it a versatile, albeit specialized, molecule in organic synthesis.
The presence of the electron-withdrawing cyano and ester groups on the same carbon atom significantly influences the molecule's reactivity, particularly the acidity of the alpha-carbon proton. This structural feature is a cornerstone of its utility in synthetic chemistry. The following table summarizes its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 19823-28-0 |
| Monoisotopic Mass | 183.125928785 Da |
Data sourced from PubChem. nih.gov
To understand the significance of this compound, one must first consider the two primary functional groups that define it: the nitrile and the ester.
Nitrile Compounds: Nitriles are a class of organic compounds characterized by a -C≡N functional group. wikipedia.orgchemeurope.com The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.org Subsequent milestones include the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. chemeurope.comnewworldencyclopedia.org The nitrile group is linear, reflecting the sp hybridization of the carbon atom, and it is highly polar. handwiki.org In the realm of organic synthesis, the nitrile group is exceptionally valuable due to its versatile reactivity. It can undergo a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in various cycloaddition reactions. newworldencyclopedia.orgnih.gov Its ability to serve as a precursor to other functional groups makes it a crucial component in the synthesis of complex molecules. nih.gov
Cyano Ester Chemistry: The term "cyano ester" broadly refers to molecules containing both a cyano (nitrile) group and an ester group. This dual functionality creates a unique chemical environment. The alpha-cyano esters, such as this compound, are particularly important. The presence of both the ester and the strong electron-withdrawing nitrile group on the alpha-carbon makes the alpha-proton acidic and thus easily removed by a base. This facilitates a variety of carbon-carbon bond-forming reactions, making these compounds valuable intermediates. They are distinct from "cyanate esters" (R-O-C≡N), which are used in the production of high-performance thermosetting polymers and resins for applications in aerospace and electronics. wikipedia.orgtaylorandfrancis.compolymerinnovationblog.com The research focus for compounds like this compound lies in their application as building blocks in organic synthesis rather than polymer science.
The synthesis of cyano esters has been a part of organic chemistry for well over a century, often achieved through classic reactions like the Knoevenagel condensation. However, the specific focus on branched-chain cyanoesters is a more contemporary development, driven largely by their utility as intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals.
The "branched-chain" aspect of a molecule like this compound is of paramount importance. The spatial arrangement and stereochemistry of these branches can be critical for the biological activity of the final target molecule. Research in this area often concentrates on developing stereoselective synthesis methods to produce specific enantiomers or diastereomers.
A significant driver for the emerging interest in branched-chain cyanoesters is their role as key intermediates for pharmacologically active compounds. For instance, structurally related branched-chain cyanoesters, such as (S)-3-cyano-5-methyl-hexanoic acid alkyl ester, are vital precursors in the synthesis of (S)-Pregabalin. google.com The development of efficient and enantiomerically pure synthetic routes to these intermediates is a major focus of industrial and academic research. google.com This interest stems from the broader recognition of the importance of branched-chain structures in bioactive molecules, such as the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, which play critical roles in metabolism. nih.govnih.gov The structural similarity of synthetic branched-chain compounds to natural ones underscores their potential in medicinal chemistry.
The table below provides a comparison of this compound with other related cyanoesters mentioned in research, highlighting the variations in their structure.
Table 2: Comparison of Selected Cyanoester Compounds
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₁₀H₁₇NO₂ | Branched alkyl chain with methyl group at C3. nih.gov |
| Ethyl 2-cyano-2-ethyl-3-methylhexanoate | C₁₂H₂₁NO₂ | Additional ethyl group at the alpha-carbon (C2). nih.gov |
| Ethyl 2-cyano-4-methylhexanoate | C₁₀H₁₇NO₂ | Methyl group further down the chain at C4. |
| Ethyl 2-cyano-3,3-diphenylacrylate | C₁₈H₁₅NO₂ | Contains a C=C double bond (acrylate) and two phenyl groups. sigmaaldrich.com |
This focus on creating complex, stereochemically defined structures from branched-chain cyanoester building blocks represents a modern frontier in organic synthesis, driven by the continuous demand for new and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-methylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJVOSSCAUGKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941652 | |
| Record name | Ethyl 2-cyano-3-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19823-28-0 | |
| Record name | Ethyl 2-cyano-3-methylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19823-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, ethyl ester | |
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| Record name | Ethyl 2-cyano-3-methylhexanoate | |
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| Record name | Ethyl 2-cyano-3-methylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
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Structural and Stereochemical Considerations in Ethyl 2 Cyano 3 Methylhexanoate Research
Analysis of the Core Hexanoate (B1226103) Backbone and Pendant Functional Groups
The IUPAC name for this compound is ethyl 2-cyano-3-methylhexanoate, and its chemical formula is C₁₀H₁₇NO₂. nih.gov The presence of both a cyano group and an ester group, which are electron-withdrawing, significantly influences the electronic environment of the molecule, particularly the acidity of the proton at the C2 position. The methyl group at C3 primarily introduces steric bulk and is a key element in the molecule's chirality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | PubChem nih.gov |
| Molecular Weight | 183.25 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 19823-28-0 | PubChem nih.gov |
| XLogP3 | 2.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 6 | PubChem nih.gov |
Chirality and Stereoisomeric Potential in this compound and Related Derivatives
The substitution pattern of this compound results in two stereogenic centers: one at the C2 position (bearing the cyano group) and another at the C3 position (bearing the methyl group). nih.gov The presence of two distinct chiral centers means that the molecule can exist as four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair is diastereomeric.
Table 2: Stereoisomeric Possibilities for this compound
| Stereoisomer Configuration | Relationship |
| (2R, 3R) | Enantiomer of (2S, 3S) |
| (2S, 3S) | Enantiomer of (2R, 3R) |
| (2R, 3S) | Enantiomer of (2S, 3R) |
| (2S, 3R) | Enantiomer of (2R, 3S) |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
The synthesis of such molecules often yields a mixture of diastereomers, and their separation can be a significant challenge. However, achieving high diastereoselectivity is a key goal in modern organic synthesis. Research into related compounds, such as those used as intermediates for pharmaceuticals, highlights various strategies to control stereochemistry. These methods include the use of chiral auxiliaries, which temporarily introduce a chiral group to guide the stereochemical outcome of a reaction, and organocatalysis. acs.orgacs.org For instance, in the synthesis of similar structures, organozinc reagents have been used in conjunction with chiral auxiliaries to achieve high diastereoselectivity in addition reactions. acs.org
Once a mixture of diastereomers is formed, their separation is typically accomplished using chromatographic techniques. The characterization and determination of diastereomeric ratios are often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, as the different spatial arrangements of the atoms in diastereomers lead to distinct chemical shifts for their respective nuclei. acs.org
Conformational Analysis and its Implications for Reactivity
Beyond its fixed stereochemistry, the reactivity of this compound is also influenced by its conformational flexibility. The single bonds within the hexanoate backbone allow for rotation, giving rise to numerous conformers with different spatial arrangements and potential energies. The most stable conformations will be those that minimize steric and torsional strain.
The relative positioning of the bulky propyl group (attached to C3), the methyl group (on C3), and the cyano group (on C2) will be a primary determinant of the molecule's preferred shape. A staggered conformation is generally favored over an eclipsed one to minimize torsional strain. The most stable staggered conformer will seek to place the largest groups anti-periplanar (180° apart) to each other.
Table 3: Primary Steric Interactions Influencing Conformation
| Interacting Groups | Type of Strain | Description |
| Propyl group vs. Cyano group | Gauche interaction | Steric repulsion when these groups are approximately 60° apart in a Newman projection looking down the C2-C3 bond. |
| Propyl group vs. Ethyl ester group | Gauche interaction | Steric repulsion between the C-terminal part of the chain and the ester group. |
| Methyl group vs. Cyano group | Gauche interaction | Steric repulsion between the methyl substituent and the cyano group. |
Advanced Synthetic Methodologies for Ethyl 2 Cyano 3 Methylhexanoate and Analogues
Traditional Alkylation Routes of Cyanoacetate (B8463686) Derivatives
Traditional synthesis of substituted cyanoacetates like ethyl 2-cyano-3-methylhexanoate often relies on the alkylation of ethyl cyanoacetate. cyberleninka.ruchemprob.org This approach takes advantage of the acidic nature of the methylene (B1212753) protons situated between the electron-withdrawing cyano and ester groups.
Nucleophilic Alkylation with Halogenated Precursors
A primary method for synthesizing this compound involves the nucleophilic alkylation of ethyl cyanoacetate. cyberleninka.ru In this reaction, a base is used to deprotonate the ethyl cyanoacetate, forming a carbanion. This carbanion then acts as a nucleophile, attacking a suitable halogenated precursor, such as a haloalkane, in a nucleophilic substitution reaction. cyberleninka.ruwikipedia.org For the synthesis of this compound, an appropriate sec-butyl halide would be the required precursor. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. One of the challenges with this method is the potential for dialkylation, where the initially formed product is further alkylated. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial to maximize the yield of the desired mono-alkylated product. cyberleninka.ruwikipedia.org
Systematic studies on the alkylation of compounds with an active methylene group, like ethyl cyanoacetate, using haloalkanes have demonstrated the wide-ranging possibilities for creating diverse and practically important organic compounds. cyberleninka.ruchemprob.org For instance, the alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) can lead to cyclopropane (B1198618) and cyclohexane (B81311) derivatives. cyberleninka.ruchemprob.org
Synthesis via Malonate Alkylation and Subsequent Decarboxylation
An alternative to the direct alkylation of ethyl cyanoacetate is the malonic ester synthesis. wikipedia.orgpatsnap.comuobabylon.edu.iq This versatile method allows for the preparation of mono- and disubstituted acetic acids and their derivatives. uobabylon.edu.iq The process begins with the alkylation of a malonic ester, such as diethyl malonate, in a manner similar to the alkylation of ethyl cyanoacetate. wikipedia.orgmasterorganicchemistry.com A base is used to form an enolate, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.com
To synthesize a compound like this compound using this approach, one would first alkylate diethyl malonate with a sec-butyl halide. The resulting substituted malonic ester would then need to be converted to the corresponding cyanoester. This can be achieved through a series of steps involving hydrolysis of one of the ester groups, conversion of the resulting carboxylic acid to a nitrile, and re-esterification if necessary.
A key step in the malonic ester synthesis is decarboxylation, which is the removal of a carboxyl group as carbon dioxide. masterorganicchemistry.comyoutube.com This typically occurs upon heating the substituted malonic acid (obtained after hydrolysis of the diester). masterorganicchemistry.com In the context of synthesizing this compound, if a cyano-substituted malonic ester is used, the final step would be a decarboxylation to yield the target molecule. acs.org The malonic ester synthesis offers good control over the final product, although it involves more steps compared to direct alkylation. wikipedia.orgpatsnap.com
Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that serves as a cornerstone in organic synthesis. rsc.orgwikipedia.org It involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgacs.org This reaction is usually catalyzed by a weak base, like an amine, and proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgscielo.org.mx
For the synthesis of precursors to this compound, a Knoevenagel condensation can be employed. For example, the condensation of a suitable aldehyde with ethyl cyanoacetate would yield an ethyl 2-cyano-3-alkylacrylate. Subsequent reduction of the carbon-carbon double bond would lead to the desired saturated cyanoester. Various catalysts, including ionic liquids and solid-supported bases, have been developed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. scielo.org.mxresearchgate.net These advancements often lead to higher yields, shorter reaction times, and easier product purification. scielo.org.mxunifap.br
Table 1: Examples of Knoevenagel Condensation Products from Aromatic Aldehydes and Ethyl Cyanoacetate
| Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 91 | 48-51 | jmcs.org.mx |
| 4-Benzyloxybenzaldehyde | Ethyl-2-cyano-3-(4-benzyloxyphenyl)acrylate | 93 | 146-149 | jmcs.org.mx |
| Furan-2-carbaldehyde | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 90 | 83-85 | jmcs.org.mx |
| Thiophene-2-carbaldehyde | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91 | 93-96 | jmcs.org.mx |
Chemoenzymatic and Biocatalytic Approaches to Cyanoester Synthesis
In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives for the synthesis of chiral compounds, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.netnih.gov
Enzymatic Resolution Techniques (e.g., Lipase-Mediated Hydrolysis, Nitrilase Catalysis)
Enzymatic resolution is a widely used technique for the separation of enantiomers. Lipases, a class of hydrolases, are particularly versatile enzymes in organic synthesis due to their commercial availability, broad substrate specificity, and tolerance to various reaction conditions. nih.govmdpi.com In the context of this compound, a racemic mixture of the compound can be resolved through lipase-catalyzed hydrolysis. The lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. almacgroup.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. For instance, the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using Lipolase has been demonstrated to produce the (S)-enantiomer of the corresponding carboxylic acid, which is a precursor to Pregabalin (B1679071). acs.orglupinepublishers.com
Nitrilases are another class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. researchgate.netmdpi.com These enzymes can be highly enantioselective, making them valuable for the synthesis of chiral carboxylic acids from nitriles. researchgate.netresearchgate.net In a potential application for the synthesis of a chiral precursor to this compound, a nitrilase could be used to resolve a racemic dinitrile or a cyanoester with an additional nitrile group, selectively hydrolyzing one of the nitrile groups to a carboxylic acid in an enantioselective manner. researchgate.net
Asymmetric Bioreduction using Ene-Reductases for Stereoselective Access
Ene-reductases, particularly those from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. nih.govtudelft.nl This makes them highly valuable for the stereoselective synthesis of chiral molecules. nih.govnih.gov
For the stereoselective synthesis of this compound, an ene-reductase could be used to reduce the double bond of an ethyl 2-cyano-3-methylhex-2-enoate precursor. The choice of ene-reductase is crucial as different enzymes can exhibit complementary stereoselectivity, providing access to either the (R)- or (S)-enantiomer of the product. nih.gov This approach offers a direct and highly efficient route to enantiomerically pure cyanoesters, avoiding the need for a resolution step. The combination of ene-reductases with efficient cofactor regeneration systems has made these biocatalytic reductions cost-effective and applicable on an industrial scale. nih.govacs.org
Strategies for Directed Evolution of Enzymes for Improved Substrate Specificity and Enantioselectivity
Biocatalysis has become an indispensable tool in modern organic synthesis, prized for its high selectivity and environmentally benign reaction conditions. unipd.itpharmasalmanac.com Directed evolution, a powerful protein engineering technique, mimics natural evolution in the laboratory to tailor enzymes for specific industrial applications. nih.govnobelprize.org This process involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as enhanced activity, stability, or, crucially for chiral synthesis, improved substrate specificity and enantioselectivity. nih.govmpg.de
For the synthesis of chiral cyanoesters like this compound, lipases are particularly relevant enzymes. They can perform highly enantioselective hydrolysis, a key step in the resolution of racemic mixtures. researchgate.net However, naturally occurring enzymes may not be perfectly suited for non-natural substrates or industrial process conditions. Directed evolution addresses this by reshaping the enzyme's active site to better accommodate the target substrate and favor the formation of the desired enantiomer.
A prominent strategy in directed evolution is site-saturation mutagenesis. researchgate.net This technique involves systematically substituting a specific amino acid residue at a chosen position in the enzyme's structure with all other 19 proteinogenic amino acids. By targeting residues within or near the active site, it's possible to fine-tune the steric and electronic environment to enhance interactions with the substrate.
In the context of producing enantiomerically pure (S)-ethyl 2-cyano-3-methylhexanoate, research has focused on the enzymatic resolution of a precursor, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). By applying site-saturation mutagenesis to a lipase from Thermomyces lanuginosus, researchers have achieved significant improvements. For instance, a triple mutant (S88T/A99N/V116D) was developed that exhibited a 60-fold increase in specific activity towards CNDE compared to the wild-type enzyme. researchgate.net This demonstrates the power of directed evolution to create highly efficient biocatalysts for producing key pharmaceutical intermediates.
Table 1: Example of Lipase Improvement via Directed Evolution for CNDE Hydrolysis
| Enzyme Variant | Mutation(s) | Specific Activity Improvement (fold) | Reference |
|---|---|---|---|
| Wild-Type Lip | None | 1 | researchgate.net |
| Triple Mutant | S88T/A99N/V116D | 60 | researchgate.net |
Transition Metal-Catalyzed Asymmetric Synthetic Pathways
Transition metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of chiral molecules with high enantiopurity. rsc.org These methods utilize chiral ligands coordinated to a metal center to create a chiral catalytic environment. This environment forces the reaction to proceed along a pathway that preferentially forms one enantiomer over the other, a process critical for the synthesis of single-enantiomer drugs.
Rhodium-Catalyzed Enantioselective Hydrogenation of Unsaturated Precursors
Among the various transition metal-catalyzed reactions, asymmetric hydrogenation is one of the most powerful and widely used techniques for establishing stereocenters. rsc.org Rhodium-based catalysts, in particular, have proven exceptionally effective for the enantioselective hydrogenation of a wide range of unsaturated compounds, including alkenes with various functional groups. rsc.orgnih.gov
A highly efficient route to (S)-ethyl 2-cyano-3-methylhexanoate involves the asymmetric hydrogenation of a trisubstituted alkene precursor, (E/Z)-ethyl 2-cyano-3-methylhex-2-enoate. This reaction directly establishes the crucial chiral center at the C3 position. The success of this transformation hinges on the choice of the chiral phosphine (B1218219) ligand coordinated to the rhodium center. Ligands like Me-DuPHOS have been shown to be highly effective.
In a documented synthesis, the asymmetric hydrogenation of a related precursor, a 3-cyano-5-methylhex-3-enoic acid salt, using a Rhodium-Me-DuPHOS catalyst, yielded the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). researchgate.net Subsequent steps then convert this intermediate into the final target molecule. More broadly, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to β-cyanocinnamic esters, which are structurally analogous precursors, achieving excellent enantioselectivities (up to 99% ee) and providing a concise route to various chiral GABA-derivatives. rsc.orgnih.gov This highlights the robustness and versatility of this methodology for creating chiral β-cyano esters.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation for Chiral Cyano-Ester Synthesis
Novel and Emerging Synthetic Techniques
The drive for more efficient, safer, and sustainable chemical manufacturing has spurred the development of novel process technologies. These emerging techniques often involve alternative methods of energy input or reactor design to accelerate reactions, improve yields, and facilitate scaling from laboratory to industrial production.
Microwave-Assisted Synthesis Protocols for Reaction Acceleration
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, often from hours to mere minutes. anton-paar.combiotage.com Unlike conventional heating which relies on conduction, microwave irradiation heats the reaction mixture directly and efficiently through interaction with polar molecules and ions. anton-paar.com This rapid, internal heating can lead to higher yields and improved product purity by minimizing the formation of byproducts. youtube.com
The synthesis of this compound often involves steps like the Knoevenagel condensation. This reaction, which forms a carbon-carbon double bond, can be significantly accelerated using microwave irradiation. nih.gov For instance, the condensation of an aldehyde with an active methylene compound like ethyl cyanoacetate can be completed in minutes with high yields under microwave conditions, compared to the hours often required with conventional heating. nih.gov This rapid and efficient heating makes microwave synthesis an attractive method for optimizing key steps in the production of the target compound and its analogues. noaa.gov
Continuous Flow Reactor Methodologies for Scalable Production
Continuous flow chemistry represents a paradigm shift from traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. mit.edu This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, improved reproducibility, and seamless scalability by simply extending the operation time. nih.govevonik.comeuropa.eu
The production of cyanoacetates and their derivatives is well-suited to flow chemistry. A patented continuous process for cyanoacetate production involves reacting a chloroacetate (B1199739) with sodium cyanide in a tubular reactor, followed by in-line purification. google.com This method allows for short reaction times (3-10 minutes) and continuous output. google.com Similarly, the esterification step to produce related compounds has been successfully scaled up using a battery of parallel multi-channel microreactors, demonstrating a significant increase in production rate. taylors.edu.my These examples underscore the potential of continuous flow methodologies for the safe, efficient, and scalable production of this compound, transforming a laboratory-scale synthesis into a viable industrial process. polimi.it
Compound Index
Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Cyano 3 Methylhexanoate
Nucleophilic Addition Reactions of the Cyano Group and Derivative Formation
The carbon atom of the cyano group (C≡N) in ethyl 2-cyano-3-methylhexanoate is electrophilic due to the high electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. Such reactions typically proceed via a nucleophilic addition mechanism, leading to the formation of an intermediate imine anion, which can then be hydrolyzed to yield various derivatives.
Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile carbon. The initial product is an imine salt which, upon acidic workup, hydrolyzes to a ketone. For instance, the reaction with a Grignard reagent would proceed by the nucleophilic attack of the alkyl group on the nitrile carbon, forming a magnesium salt of an imine. Subsequent hydrolysis in an acidic medium replaces the nitrogen with oxygen, yielding a ketone.
Reduction of the cyano group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine. The resulting dianion is then protonated during aqueous workup to give the primary amine.
Table 1: Nucleophilic Additions to the Cyano Group of this compound
| Nucleophile/Reagent | Intermediate | Final Product after Hydrolysis | Product Type |
| Grignard Reagent (R'MgX) | Imine-magnesium salt | Ketone | Carbonyl Compound |
| Organolithium (R'Li) | Imine-lithium salt | Ketone | Carbonyl Compound |
| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | Amine |
| Water (H₂O) / Acid or Base | Amide | Carboxylic Acid | Carboxylic Acid |
Ester Hydrolysis Mechanisms Under Various Catalytic Conditions
The ethyl ester group of the molecule can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The mechanisms, however, differ significantly.
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), the ester undergoes hydrolysis via a nucleophilic acyl substitution mechanism (A_AC_2). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the carboxylic acid and regenerate the acid catalyst. libretexts.org This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OEt) as the leaving group. The products are the carboxylic acid and the ethoxide ion. In the basic medium, the carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form a carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Table 2: Comparison of Ester Hydrolysis Conditions
| Condition | Catalyst | Mechanism | Key Features |
| Acidic | H₃O⁺ (from H₂SO₄, HCl) | A_AC_2 (Nucleophilic Acyl Substitution) | Reversible; requires excess water to favor products. libretexts.orgchemistrysteps.com |
| Basic | OH⁻ (from NaOH, KOH) | B_AC_2 (Nucleophilic Acyl Substitution) | Irreversible; forms a carboxylate salt. chemistrysteps.com |
Condensation Reactions with Amine and Other Nucleophilic Reagents
This compound can participate in condensation reactions with various nucleophiles. Amines, for instance, can react at either the ester or the cyano functional group, depending on the reaction conditions and the nature of the amine.
The reaction of an amine with the ester group leads to aminolysis (or ammonolysis if ammonia (B1221849) is used), forming the corresponding amide. This reaction is typically slower than base-catalyzed hydrolysis and may require heating. The mechanism is a nucleophilic acyl substitution where the amine is the nucleophile.
Alternatively, the cyano group can react with certain nucleophiles. For example, reactions with bifunctional reagents like hydrazine (B178648) (H₂N-NH₂) can lead to the formation of heterocyclic compounds. The initial nucleophilic attack of a hydrazine nitrogen on the cyano carbon, followed by intramolecular cyclization and tautomerization, can yield substituted pyrazoles or other nitrogen-containing heterocycles.
While the alpha-proton at the C2 position is not as acidic as in compounds like ethyl cyanoacetate (B8463686) due to the presence of the alkyl substituent, it can still be removed by a strong base. The resulting carbanion could potentially participate in condensation reactions, although this is less common compared to reactions at the functional groups.
Cyclization Pathways Leading to Complex Heterocyclic and Polycyclic Systems
The bifunctional nature of this compound and its derivatives makes it a precursor for various cyclization reactions. Intramolecular reactions are particularly relevant for forming cyclic structures.
A notable example of such a cyclization is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles to form a cyclic α-ketonitrile. wikipedia.orgwikipedia.org While this compound itself is not a dinitrile, it can be a starting material for the synthesis of a dinitrile. For example, reduction of the ester to an alcohol, conversion of the alcohol to a halide, and subsequent nucleophilic substitution with a cyanide ion would generate a dinitrile. This dinitrile could then undergo a base-catalyzed Thorpe-Ziegler cyclization. The mechanism involves the deprotonation of an α-carbon to one nitrile group, which then attacks the carbon of the other nitrile group, leading to a cyclic enamine after tautomerization. wikipedia.orgsynarchive.com Acidic hydrolysis of the resulting cyclic product would then yield a cyclic ketone. wikipedia.org
Furthermore, the compound can be used as a building block in multi-step syntheses of complex heterocyclic and polycyclic systems. For example, the product of a condensation reaction with an amine as described in section 4.3 could undergo further intramolecular reactions to form fused ring systems.
Regioselectivity and Stereoselectivity in Reaction Pathways
The presence of two distinct electrophilic sites (the ester carbonyl carbon and the nitrile carbon) introduces the issue of regioselectivity. Hard nucleophiles, like the hydroxide ion, tend to preferentially attack the harder electrophilic center, which is the carbonyl carbon of the ester. Softer nucleophiles may show a preference for the softer nitrile carbon. The specific reaction conditions, such as temperature and solvent, can also influence which site reacts.
Stereoselectivity is another crucial aspect of the reactivity of this compound, primarily due to the chiral center at the C3 position.
Diastereoselectivity: Reactions that create a new stereocenter, for example, at the C2 position via deprotonation and subsequent reaction with an electrophile, will lead to the formation of diastereomers. The existing stereocenter at C3 can direct the approach of the incoming electrophile, leading to a preferential formation of one diastereomer over the other (diastereoselective induction).
Enantioselectivity: In reactions involving the racemic mixture of this compound, chiral reagents or catalysts can be used to achieve kinetic resolution, where one enantiomer reacts faster than the other. Enzymatic reactions are particularly effective in this regard. For instance, lipases have been used for the enantioselective hydrolysis of related cyano esters, where the enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. nih.gov This approach is critical in the synthesis of optically pure compounds, such as the active enantiomer of pharmaceuticals. rsc.org
Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 3 Methylhexanoate Reactivity
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from geometries and energies to reactivity indices. For Ethyl 2-cyano-3-methylhexanoate, DFT serves as the foundation for understanding its electronic landscape and predicting its behavior in chemical reactions.
Identifying where a molecule is most likely to react is a primary goal of theoretical reactivity studies. Two powerful tools derived from DFT for this purpose are Fukui functions and molecular electrostatic potential (MEP) maps.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule upon the addition or removal of an electron. nih.gov It helps to pinpoint the most electrophilic and nucleophilic sites within a molecule. nih.gov For this compound, condensed Fukui functions can be calculated for each atom to predict reactivity:
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more reactive electrophilic site.
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more reactive nucleophilic site.
In this compound, one would anticipate that the carbonyl carbon of the ester group and the carbon of the cyano group would be the primary electrophilic centers, susceptible to nucleophilic attack. The nitrogen of the cyano group and the carbonyl oxygen would be expected to be the main nucleophilic centers. Hypothetical condensed Fukui function values, as would be derived from a DFT calculation, are presented in Table 1.
Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| C (carbonyl) | 0.18 | 0.05 |
| O (carbonyl) | 0.08 | 0.22 |
| C (cyano) | 0.15 | 0.04 |
| N (cyano) | 0.07 | 0.25 |
| Cα (alpha-carbon) | 0.12 | 0.09 |
Note: These values are illustrative and represent typical trends for such functional groups.
Electrostatic Potential Maps (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive behavior by color-coding regions of different charge potential.
Red regions: Indicate negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack.
Blue regions: Indicate positive electrostatic potential, electron-poor, and are likely sites for nucleophilic attack.
Green regions: Represent neutral potential.
For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atom of the cyano group and the carbonyl oxygen, highlighting their nucleophilicity. Conversely, positive potential (blue) would be expected around the carbonyl carbon and the alpha-carbon, indicating their electrophilic nature.
Electronic Chemical Potential (μ): This is the negative of electronegativity and represents the tendency of electrons to escape from a system. researchgate.net It is calculated as μ = (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential suggests a better nucleophile.
Global Hardness (η): This measures the resistance of a molecule to change its electron distribution. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule.
A hypothetical DFT calculation on this compound might yield the global reactivity indices shown in Table 2.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -7.5 |
| LUMO Energy | ELUMO | - | -0.5 |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 |
| Global Hardness | η | (ELUMO - EHOMO) / 2 | 3.5 |
Note: These values are illustrative and typical for a small organic molecule.
Transition State Modeling and Elucidation of Reaction Mechanisms
DFT is also a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org By locating the transition state—the highest energy point along the reaction coordinate—one can calculate the activation energy, which is the primary determinant of the reaction rate.
For this compound, transition state modeling could be used to elucidate the mechanisms of various reactions, such as its hydrolysis, amination, or reduction. For example, in the base-catalyzed hydrolysis of the ester, computational chemists could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While DFT calculations are excellent for stationary points on a potential energy surface, they are typically performed in a vacuum or with simplified solvent models. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. bioinformaticsreview.com
For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation.
Furthermore, MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on reactivity. acs.orgacs.org For instance, the arrangement of water molecules around the ester and cyano groups can influence their accessibility and reactivity. By running simulations in different solvents, one can predict how the reaction rates and mechanisms might change with the reaction medium. This provides a more realistic and dynamic picture of the molecule's behavior in a chemical system.
Advanced Spectroscopic and Analytical Characterization in Research of Ethyl 2 Cyano 3 Methylhexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Ethyl 2-cyano-3-methylhexanoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of atomic connectivity and stereochemical arrangement.
1D NMR Techniques (¹H, ¹³C)
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would be complex due to the presence of two chiral centers (C2 and C3), which can lead to diastereomers. Each diastereomer will produce a distinct set of signals. Key expected signals include a triplet and a quartet for the ethoxy group protons, and a series of multiplets for the protons along the hexanoate (B1226103) backbone. The protons on the chiral centers and adjacent methylenes may appear as complex, overlapping multiplets. Spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. lupinepublishers.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. nih.gov Since this compound has no elements of symmetry, all 10 carbon atoms are chemically distinct and would produce 10 separate signals in the spectrum. The positions (chemical shifts) of these signals are indicative of the carbon's chemical environment.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Ester Carbonyl | 160-170 |
| C≡N | Nitrile | 115-120 |
| -O-C H₂-CH₃ | Ester Alkoxy Carbon | 60-70 |
| -C H(CN)- | Alpha-carbon | 40-50 |
| -C H(CH₃)- | Beta-carbon | 30-40 |
| Alkyl Chain Carbons | -CH₂-, -CH₃ | 10-40 |
This table is interactive. Click on the headers to sort.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To resolve the complexities of the 1D spectra and definitively assign the structure, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the protons of the ethyl group, and trace the connectivity along the entire hexanoate backbone, linking adjacent CH, CH₂, and CH₃ groups.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of each carbon atom that bears protons, pairing the ¹H and ¹³C data.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly valuable for determining the relative stereochemistry at the C2 and C3 chiral centers by observing spatial correlations between protons on these centers and adjacent groups.
Table 2: Application of 2D NMR Techniques for Structural Elucidation.
| 2D NMR Technique | Information Gained | Example Correlation for this compound |
|---|---|---|
| COSY | ¹H-¹H bond connectivity | Correlation between -O-CH₂ - and -CH₂-CH₃ protons. |
| HSQC/HMQC | Direct ¹H-¹³C one-bond correlation | Correlation between the C2 proton and the C2 carbon. |
| HMBC | ¹H-¹³C long-range (2-3 bond) connectivity | Correlation between ethyl protons and the carbonyl carbon (C=O). |
| NOESY | ¹H-¹H through-space proximity | Correlation between the C2 proton and the C3-methyl protons to help define stereochemistry. |
This table is interactive. Click on the headers to sort.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule. nih.gov A patent for a related compound, (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, reports IR data showing characteristic peaks for the nitrile and ester groups. google.com
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct "fingerprint" of the molecule. For this compound, the most prominent absorption bands would confirm the key functional groups.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for detecting non-polar or symmetric bonds. The nitrile (C≡N) stretch, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity in IR |
|---|---|---|---|
| C≡N | Nitrile Stretch | ~2250 | Medium, Sharp |
| C=O | Ester Carbonyl Stretch | ~1745 | Strong, Sharp |
| C-H | Alkane Stretch | 2850-3000 | Medium to Strong |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₁₀H₁₇NO₂, corresponding to a molecular weight of approximately 183.25 g/mol and a monoisotopic mass of 183.126 Da. nih.gov
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In techniques like electrospray ionization (ESI), the molecule would likely be observed as a protonated molecule [M+H]⁺ at m/z 184.133. lupinepublishers.com Under electron ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds. libretexts.orglibretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 154 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 138 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 110 | [M - C₄H₉ - H]⁺ | Cleavage of the butyl group |
| 57 | [C₄H₉]⁺ | Butyl cation |
This table is interactive. Click on the headers to sort.
Chromatographic Techniques for Separation, Purity Determination, and Chiral Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, determining its purity, and resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for both purity assessment and chiral analysis.
Purity Determination: A standard reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can be used to determine the chemical purity of a sample by separating it from any starting materials or byproducts.
Chiral Analysis: The presence of two chiral centers means the compound can exist as four stereoisomers (two pairs of enantiomers). Separating these isomers is a significant analytical challenge. Normal HPLC on a standard silica (B1680970) gel column can often separate diastereomers. nih.gov However, to separate the enantiomeric pairs, a chiral stationary phase (CSP) is required. hplc.eucsfarmacie.cz Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of a sample, which is critical in stereoselective synthesis. The ability to separate all stereoisomers is crucial for understanding the compound's properties, as different isomers can have different biological activities. sigmaaldrich.com
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-3-cyano-5-methyl-hexanoic acid ethyl ester |
| Tetramethylsilane (TMS) |
| Chloroform-d (CDCl₃) |
This table is interactive. Click on the header to sort.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound would be vaporized and passed through a long column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase (usually an inert gas like helium or nitrogen) and the stationary phase.
Research Findings:
A hypothetical GC analysis for this compound could involve a non-polar or medium-polarity capillary column. The temperature program would be optimized to ensure good separation and peak shape. A flame ionization detector (FID) would be suitable for detection due to the organic nature of the compound. For more detailed structural information, a mass spectrometer (MS) could be coupled with the GC (GC-MS), allowing for the determination of the molecular weight and fragmentation pattern, which would further confirm the compound's identity.
Illustrative GC Parameters for a Related Compound (Ethyl Cyanoacetate):
While not for the target compound, the NIST Chemistry WebBook provides data for the GC analysis of ethyl cyanoacetate (B8463686), a related precursor. nist.gov This illustrates the type of data that would be generated.
| Parameter | Value |
| Column Type | Capillary |
| Stationary Phase | Varies (e.g., Polysiloxane-based) |
| Column Length | 30 m |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Detector | FID or MS |
This table is illustrative and shows typical parameters that could be adapted for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in faster analysis times, better resolution, and increased sensitivity, making it well-suited for the analysis of compounds like this compound.
Research Findings:
Specific UPLC methods for this compound are not detailed in the available literature. However, UPLC is a standard technique for purity assessment and quantification in synthetic chemistry. A reverse-phase UPLC method would likely be employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. An acidic modifier, like formic acid, is often added to the mobile phase to improve peak shape for ester-containing compounds. sielc.com
For a compound like this compound, UPLC could be used to separate the target molecule from polar impurities. Detection would typically be achieved using a UV detector, as the cyano and ester groups provide some UV absorbance. If greater sensitivity or specificity is required, a mass spectrometer could be coupled to the UPLC system (UPLC-MS). This would be particularly useful for identifying and quantifying trace-level impurities. Some commercial suppliers of this compound indicate the availability of UPLC data, suggesting it is a standard quality control method. ambeed.com
Illustrative UPLC Conditions for a Cyanoacrylate Derivative:
Research on other cyanoacrylate derivatives demonstrates the utility of UPLC. For example, a reverse-phase method for a related compound might use the following parameters: nih.gov
| Parameter | Value |
| Column | C18, < 2 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV at 210 nm or MS |
| Column Temperature | 30 - 40 °C |
This table presents a hypothetical set of UPLC conditions that could be optimized for this compound analysis.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Research Findings:
There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources. To obtain such data, the compound would first need to be crystallized into a single crystal of suitable quality. This can often be a challenging step.
However, studies on similar molecules demonstrate the power of this technique. For example, the X-ray crystallographic analysis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) revealed detailed structural information. nih.govuni.luresearchgate.net This study showed that the molecule adopts a nearly planar conformation in the solid state and provided precise bond lengths and angles. nih.govuni.luresearchgate.net Similar insights could be gained for this compound, including the preferred conformation of the hexanoate chain and the spatial relationship between the cyano and ethyl ester groups.
Illustrative Crystallographic Data for a Related Cyanoacrylate:
The following table shows the kind of data that would be obtained from an X-ray crystallographic study, using the data for ethyl 2-cyano-3-N,N-dimethyl amino acrylate as an example. nih.govuni.lu
| Parameter | Value (for ethyl 2-cyano-3-N,N-dimethyl amino acrylate) |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.26(1) |
| b (Å) | 11.16(1) |
| c (Å) | 19.63(3) |
| β (°) | 95.5(1) |
| Volume (ų) | 928.1(9) |
| Z | 4 |
This table is for illustrative purposes and shows the crystallographic data for a related compound. Similar data would be generated for this compound if a suitable crystal could be obtained and analyzed.
Applications in Advanced Organic Synthesis and Materials Science Research
Ethyl 2-cyano-3-methylhexanoate as a Versatile Synthetic Building Block
The reactivity of the cyano and ester functional groups in this compound allows for its use as a versatile precursor in the synthesis of more complex molecules. ontosight.ai
Construction of Complex Organic Architectures
The presence of multiple reactive sites in this compound and its derivatives facilitates the construction of intricate molecular frameworks. The cyano group, with its electron-withdrawing nature, influences the molecule's polarity and reactivity. ontosight.ai This characteristic is leveraged in various organic reactions to build complex structures. For instance, related cyano-containing compounds are used in annulation reactions to create heterocyclic systems like selenophenes and thiophenes, which are significant in medicinal chemistry and materials science.
Precursors for Pharmaceutical Intermediates
Chiral chemistry is a cornerstone of pharmaceutical development, as the different enantiomers of a drug can have vastly different biological activities. pharmtech.comnih.govmdpi.com this compound and its analogs serve as key chiral building blocks in the synthesis of pharmaceutical intermediates. The ability to perform stereoselective synthesis is crucial for producing single-enantiomer drugs, which can lead to improved efficacy and reduced side effects. scirea.org
A significant application is in the synthesis of (S)-Pregabalin, a drug used to treat neuropathic pain and other conditions. lupinepublishers.comresearchgate.netgoogle.com The synthesis involves the enzymatic resolution of a related compound, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, to isolate the desired (S)-enantiomer. lupinepublishers.comresearchgate.net This process highlights the importance of biocatalysis in achieving high enantiomeric purity in pharmaceutical manufacturing. lupinepublishers.comresearchgate.netnih.gov
Table 1: Key Intermediates in the Synthesis of (S)-Pregabalin
| Compound Name | Role in Synthesis |
|---|---|
| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Starting material for enzymatic resolution lupinepublishers.comresearchgate.net |
| (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | Key chiral intermediate lupinepublishers.comgoogle.com |
Role in Agrochemical Scaffold Construction
Derivatives of 2-cyanoacrylates have been extensively studied for their potential use in agrochemicals. nih.govacs.org These compounds have shown promise as herbicides, fungicides, and antiviral agents. nih.govacs.orgresearchgate.net The core structure provided by cyanoacrylate derivatives allows for the introduction of various substituents, leading to a wide range of biological activities. nih.govacs.org While specific details on the biological activity of this compound are not extensively documented, the general class of 2-cyanoacrylates it belongs to is a significant area of research in the development of new pesticides. nih.govacs.orgresearchgate.net
Integration into Polymer and Coating Research and Development
Cyanoacrylates are well-known for their rapid polymerization, a property that makes them excellent adhesives. nih.govpcbiochemres.comindexcopernicus.com The polymerization is typically initiated by anionic species like moisture. pcbiochemres.comindexcopernicus.com Research into the radical polymerization of alkyl 2-cyanoacrylates has opened up new possibilities for creating polymers with more controlled and well-defined architectures. nih.gov
The functional groups on this compound allow for its potential integration into polymer backbones or as a component in coating formulations. ontosight.ai The synthesis of functionalized poly(alkyl cyanoacrylate) nanoparticles has been achieved through "click chemistry," demonstrating the versatility of these monomers in creating advanced materials for biomedical applications. acs.org
Research on Enzyme-Catalyzed Reactions and Novel Biosynthetic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. anr.fryoutube.com Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. youtube.com
In the context of this compound and related compounds, enzyme-catalyzed reactions are crucial for producing enantiomerically pure intermediates for pharmaceuticals. lupinepublishers.comresearchgate.netnih.gov For example, lipases are used for the kinetic resolution of racemic esters to produce chiral acids and esters. lupinepublishers.comresearchgate.net Specifically, the enzymatic hydrolysis of racemic 2-isobutyl-succinonitrile using a nitrilase is a key step in an alternative synthesis of a pregabalin (B1679071) intermediate, (S)-3-cyano-5-methylhexanoic acid. googleapis.com Research in this area focuses on discovering and engineering new enzymes with improved activity and selectivity for these synthetic transformations. researchgate.netnih.gov
Development of Chemical Sensors and Fluorescent Probes
The cyano group is a key component in the design of some fluorescent probes for detecting specific analytes. nih.gov The strong electron-withdrawing nature of the cyano group can influence the intramolecular charge transfer (ICT) process in a molecule, leading to changes in its fluorescence properties upon interaction with a target. nih.gov
While there is no specific research detailing the use of this compound itself as a fluorescent probe, the broader class of cyano-containing compounds has been utilized for this purpose. For instance, fluorescent probes for the detection of cyanide ions have been developed based on the principle that the introduction of a cyano group can alter the fluorescence of a molecule. nih.govchemrxiv.orgnih.gov Furthermore, cyanoacrylate derivatives with fluorescent properties have been synthesized for applications such as the visualization of latent fingerprints. nih.gov
Synthesis of Chiral Ligands for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively induce enantioselectivity in chemical transformations. While direct applications of this compound in the synthesis of chiral ligands are not extensively documented in publicly available research, its molecular structure, featuring a cyano group, an ester, and a chiral center at the C3 position, presents it as a viable and interesting precursor for the generation of new chiral ligands. The reactivity of the cyano and ester functionalities, coupled with the existing stereocenter, offers multiple avenues for elaboration into more complex chiral structures suitable for coordination with metal centers.
Hypothetical Pathways to Chiral Ligands
The transformation of this compound into a chiral ligand would likely involve modifications of its functional groups to introduce coordinating atoms such as nitrogen, phosphorus, or oxygen, which are known to bind effectively with transition metals used in catalysis.
One potential strategy involves the reduction of the nitrile group to a primary amine. This transformation would yield a chiral β-amino ester. The resulting amino group, in conjunction with the ester or a derivative thereof, could then act as a bidentate ligand. For instance, the ester could be hydrolyzed to a carboxylic acid, which could then coordinate with a metal, or it could be converted to an amide.
Another approach could involve the chemical manipulation of the cyano group into a different coordinating moiety, such as an oxazoline (B21484) or a pyridine (B92270) ring. These nitrogen-containing heterocycles are privileged structures in the design of chiral ligands. The synthesis could proceed through a series of steps, for example, by first converting the cyano group to an amide and then cyclizing it with an appropriate precursor.
Research Findings on Analogous Compounds
Although specific research on this compound as a ligand precursor is scarce, studies on analogous cyanoacetate (B8463686) derivatives and β-keto esters provide a strong basis for its potential in this area. For example, research has demonstrated the successful use of iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate to produce pseudo-C2-symmetrical cyanoacetate derivatives. nih.gov These products, which possess two stereocenters and two cyanoacetate moieties, have the potential to be converted into chiral ligands. The general reaction scheme for such a transformation is presented below:
Table 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Cyanoacetate
| Entry | Allylic Carbonate | Ligand | Base | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Cinnamyl carbonate | (R,R,R)-L2 | Et3N | - | 4:1 | 98 |
| 2 | Cinnamyl carbonate | (R,R,R)-L2 | Cs2CO3 | >99 | >20:1 | 98 |
| 3 | p-MeO-Cinnamyl carbonate | (R,R,R)-L2 | Cs2CO3 | 95 | >20:1 | 98 |
| 4 | p-Cl-Cinnamyl carbonate | (R,R,R)-L2 | Cs2CO3 | 98 | >20:1 | 99 |
Data adapted from a study on the stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. nih.gov
This data indicates that high yields and excellent stereocontrol can be achieved in reactions involving cyanoacetate derivatives, suggesting that this compound could also be a suitable substrate for similar transformations to generate chiral building blocks for ligand synthesis.
Furthermore, the asymmetric α-cyanation of β-ketoesters has been accomplished using chiral tin alkoxides as catalysts, yielding optically active α-cyano-β-ketoesters with a chiral quaternary carbon. thieme-connect.com This demonstrates the feasibility of introducing chirality at the α-position of a ketoester, a structure related to our target molecule.
The potential of this compound lies in its ability to be a versatile scaffold. The existing methyl group at the C3 position could influence the steric environment of a resulting metal complex, potentially enhancing enantioselectivity in catalytic reactions. Future research could explore the derivatization of this compound to synthesize novel P,N, N,N, or P,O-type ligands for a variety of asymmetric transformations.
Future Research Directions and Emerging Perspectives
Development of More Sustainable and Environmentally Benign Synthesis Protocols
The traditional synthesis of cyanoacrylates, often involving the Knoevenagel condensation, is effective but can present environmental challenges, such as the use of hazardous solvents and the generation of waste. nih.govgoogle.com Consequently, a significant thrust of future research is the development of more sustainable and "green" synthetic routes.
Key areas of focus include:
Solvent-Free and Alternative Solvent Systems: Research is ongoing to replace hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives or to conduct reactions under solvent-free conditions. nih.govgoogle.com The use of substances like methylcarbonate, normal heptane, and various acetates is being explored to reduce toxicity and environmental impact. google.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising technique to accelerate the Knoevenagel condensation, significantly reducing reaction times compared to conventional heating methods. nih.gov This approach not only improves efficiency but can also be more energy-efficient. nih.gov
Catalyst Innovation: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into solid-supported catalysts and organocatalysts aims to replace traditional basic catalysts, which can be difficult to separate from the reaction mixture and may contribute to waste streams. nih.gov
Alternative Raw Materials: A novel approach involves using dialkoxymethane as a raw material instead of solid paraformaldehyde. google.com This method eliminates the need for a dehydration step and the associated dehydrating agents, simplifying the process and reducing waste. google.com
The table below summarizes some of the green chemistry approaches being investigated for cyanoacrylate synthesis.
| Approach | Description | Potential Benefits |
| Solvent-Free Reactions | Conducting the synthesis without a solvent medium. | Reduced solvent waste, lower environmental impact, simplified purification. nih.gov |
| Microwave-Assisted Synthesis | Utilizing microwave energy to heat the reaction mixture. | Drastically reduced reaction times, potential for higher yields, and improved energy efficiency. nih.gov |
| Reusable Catalysts | Employing solid-supported or easily separable catalysts. | Simplified product purification, reduced catalyst waste, and potential for continuous processes. nih.gov |
| Alternative Reagents | Replacing hazardous starting materials with safer alternatives. | Reduced toxicity, simplified handling, and fewer waste treatment concerns. google.com |
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
Beyond its established role as a precursor, researchers are keen to uncover new chemical transformations involving ethyl 2-cyano-3-methylhexanoate. The unique combination of a cyano group, an ester, and a branched alkyl chain offers a rich landscape for chemical exploration. smolecule.com
Future investigations will likely focus on:
Catalytic Asymmetric Transformations: Developing methods to introduce chirality in a controlled manner is a major goal in modern organic synthesis. Research into enantioselective reactions will enable the synthesis of specific stereoisomers of derivatives, which is crucial for pharmaceutical applications. researchgate.net
"Click Chemistry" Applications: The functionalization of poly(alkyl cyanoacrylate) nanoparticles using "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, opens up possibilities for creating highly tailored materials for biomedical applications, including drug delivery. researchgate.net
Novel Polymer Architectures: Exploring new polymerization techniques beyond the typical anionic polymerization could lead to polymers with unique properties. researchgate.netpcbiochemres.com This includes the synthesis of block copolymers and other advanced polymer structures.
Reactions Leveraging the Cyano and Ester Groups: Investigating reactions that selectively target the cyano or ester functionalities can lead to a diverse array of new molecules. For instance, the hydrolysis of the cyano group can yield carboxylic acids, which are valuable intermediates. afinitica.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward in chemical manufacturing. These technologies offer enhanced control, safety, and efficiency.
Flow Chemistry Synthesis: Implementing the synthesis of this compound and its derivatives in continuous flow reactors can lead to better heat and mass transfer, improved reaction control, and higher yields. This approach is particularly advantageous for highly exothermic reactions like polymerization. pcbiochemres.com
Automated Platforms for High-Throughput Screening: Automated synthesis platforms can rapidly generate libraries of cyanoacrylate derivatives. This high-throughput approach allows for the efficient screening of compounds for desired properties, accelerating the discovery of new materials and bioactive molecules.
Process Analytical Technology (PAT): Integrating real-time analytical tools into flow chemistry setups allows for continuous monitoring of reaction parameters. This data-rich approach enables precise control over product quality and immediate detection of any process deviations.
Advanced Computational Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. By simulating molecular structures and predicting their properties, scientists can design new derivatives of this compound with specific functionalities before embarking on lengthy and resource-intensive laboratory synthesis.
Key areas of computational research include:
Structure-Property Relationship Studies: Using computational models to understand how modifications to the chemical structure of this compound influence its physical and chemical properties. researchgate.net This knowledge is crucial for designing derivatives with tailored characteristics.
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and develop new catalytic systems.
Virtual Screening for Bioactivity: For pharmaceutical and agrochemical applications, computational docking and other virtual screening techniques can be used to predict the biological activity of novel derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Design of Functional Polymers: Predicting the properties of polymers derived from novel cyanoacrylate monomers can guide the synthesis of materials with specific adhesive, biodegradable, or drug-releasing characteristics. researchgate.net
The table below outlines the potential impact of computational design on the development of new cyanoacrylate derivatives.
| Computational Approach | Application | Desired Outcome |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms and predicting reactivity. | More efficient and selective synthetic routes. |
| Molecular Dynamics (MD) | Simulating polymer chain formation and interactions. | Design of polymers with tailored physical properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives. | Faster identification of potential drug candidates. researchgate.net |
| In Silico Screening | Virtually testing large libraries of compounds. | Prioritization of high-potential derivatives for synthesis. |
By embracing these future research directions, the scientific community can continue to expand the horizons of this compound, transforming it from a simple chemical intermediate into a versatile platform for innovation across a wide range of scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
